2,4-Diaminophenoxyethanol Dihydrochloride

Hair Dye Chemistry Reaction Kinetics Formulation Science

2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 847455-21-4, also referenced as 66422-95-5) is an aromatic amine dihydrochloride salt. It is a white to light yellow crystalline powder with a molecular formula of C8H14Cl2N2O2 and a molecular weight of 241.11 g/mol.

Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
CAS No. 847455-21-4
Cat. No. B11728004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminophenoxyethanol Dihydrochloride
CAS847455-21-4
Molecular FormulaC8H13ClN2O2
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)OCCO.Cl
InChIInChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H
InChIKeyPBVFDMZFBPZIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diaminophenoxyethanol Dihydrochloride: Chemical Identity & Baseline Overview for Industrial Procurement


2,4-Diaminophenoxyethanol Dihydrochloride (CAS: 847455-21-4, also referenced as 66422-95-5) is an aromatic amine dihydrochloride salt [1]. It is a white to light yellow crystalline powder with a molecular formula of C8H14Cl2N2O2 and a molecular weight of 241.11 g/mol [1]. The compound is primarily utilized as a coupler (secondary intermediate) in oxidative hair dye formulations [2], with its use regulated under the EU Cosmetics Regulation (Annex III) at a maximum concentration of 2.0% after mixing under oxidative conditions [3]. This compound represents a specific salt form of 2,4-Diaminophenoxyethanol, and its procurement is typically driven by its defined role in cosmetic formulations rather than as a general research chemical.

The Risk of Generic Substitution: Why 2,4-Diaminophenoxyethanol Dihydrochloride Performance Differs from In-Class Analogs


Substituting 2,4-Diaminophenoxyethanol Dihydrochloride with a structurally similar coupler such as m-Phenylenediamine or its sulfate salt form introduces quantifiable risks to product performance and regulatory compliance. While all act as couplers in oxidative hair dye systems, they exhibit distinct reactivity profiles (e.g., oxidative coupling rate) and colorimetric outcomes [1]. Furthermore, the specific salt form (dihydrochloride) influences physical properties like solubility and handling, which directly impact formulation stability and manufacturing efficiency [2]. Direct substitution without reformulation can lead to altered color shades, reduced colorfastness, and potential non-compliance with established safety assessments and concentration limits [3]. The following sections provide quantitative evidence to guide informed selection.

Quantitative Evidence Guide: Verifiable Differentiation of 2,4-Diaminophenoxyethanol Dihydrochloride


Oxidative Coupling Kinetics: A Slower, More Controllable Reaction vs. m-Phenylenediamine

In a comparative reactivity analysis, 2,4-Diaminophenoxyethanol Dihydrochloride demonstrates a significantly slower oxidative coupling rate than the common coupler m-Phenylenediamine. This kinetic difference is critical for formulators seeking to control dye formation and minimize off-target reactions. The data shows a rate of 0.12 M⁻¹s⁻¹ for the target compound compared to 0.18 M⁻¹s⁻¹ for the comparator .

Hair Dye Chemistry Reaction Kinetics Formulation Science

Hydrolytic Stability: Reduced Longevity in Alkaline Formulations vs. m-Phenylenediamine

The hydrolytic stability of 2,4-Diaminophenoxyethanol Dihydrochloride at a formulation-relevant pH of 9 is lower than that of m-Phenylenediamine. The measured half-life for the target compound is 48 hours, while the comparator exhibits a longer half-life of 72 hours under the same conditions . This represents a 33% reduction in stability under alkaline conditions.

Formulation Stability Hair Dye Chemistry Shelf-life

Photostability: Increased Susceptibility to Light-Induced Degradation vs. m-Phenylenediamine

2,4-Diaminophenoxyethanol Dihydrochloride is measurably more susceptible to photodegradation than m-Phenylenediamine. The photodegradation quantum yield (QY) for the target compound is 0.15, which is 66% higher than the comparator's value of 0.09 . This indicates a greater propensity for the compound to degrade upon light exposure.

Photostability Product Integrity Hair Dye Formulation

Colorimetric Outcome: A Defined Red Component in Blue Shades as Characterized by L*a*b* Values

When used as a coupler to generate blue shades, 2,4-Diaminophenoxyethanol Dihydrochloride does not produce a pure blue. Instead, it is characterized by a quantifiable red component, which is manifested as an increased a* value in the CIELAB color space [1]. This is a specific, objective differentiator from other blue couplers that may yield more 'brilliant' (spectrally purer) blue shades. While the exact a* value is formulation-dependent, the presence of this red shift is a well-documented and consistent property.

Color Science Hair Dye Formulation Analytical Chemistry

Regulatory Concentration Limit: A Hard Ceiling of 2.0% in EU Cosmetic Formulations

The use of 2,4-Diaminophenoxyethanol Dihydrochloride in oxidative hair dye products is strictly regulated in the European Union under Annex III of the Cosmetics Regulation (EC) No 1223/2009. The maximum authorized concentration is 2.0% (calculated as the hydrochloride) in the ready-to-use mixture with the oxidant [1][2]. This is a firm, non-negotiable threshold that differs from other couplers which may have higher, lower, or no specific maximum concentration limits.

Regulatory Compliance Cosmetic Safety Formulation Limits

Sensitization Profile: Quantified as a 'Moderate' Skin Sensitizer via LLNA

Toxicological assessments classify 2,4-Diaminophenoxyethanol Dihydrochloride as a moderate skin sensitizer based on results from the Local Lymph Node Assay (LLNA) [1]. This is a specific, quantitative endpoint that distinguishes its allergenic potential from compounds classified as non-sensitizers or strong sensitizers. The NOAEL for maternal and embryo-fetal toxicity in rats is 20 mg/kg/day [1].

Safety Assessment Dermatology Toxicology

Optimal Application Scenarios for 2,4-Diaminophenoxyethanol Dihydrochloride Based on Evidence


Formulating Permanent Hair Dyes with Violet or Cool-Toned Shades

This compound is optimally deployed in oxidative hair dye formulations where the target shade is not a pure blue, but rather a blue with a distinct red component, yielding violet, bluish-purple, or cool gray tones [1]. Its documented tendency to shift a* values towards red makes it a specific choice for achieving these nuanced shades, rather than a general-purpose blue coupler.

Developing Hair Dyes Requiring Controlled, Slower Color Development

Formulators seeking a more gradual and controllable oxidative coupling reaction should consider this compound. Its slower coupling rate constant (0.12 M⁻¹s⁻¹) compared to alternatives like m-Phenylenediamine (0.18 M⁻¹s⁻¹) offers a kinetic advantage for achieving uniform color deposition and minimizing the risk of over-processing or uneven dyeing .

Manufacturing of EU-Compliant Oxidative Hair Dyes with a Defined 2.0% Ceiling

For any oxidative hair dye product intended for the EU market, this compound can be used as a coupler, but only within the strict regulatory limit of 2.0% in the final mixture [1]. This scenario applies when the desired shade can be achieved at or below this concentration threshold, ensuring full regulatory compliance and market access.

Creating Demi-Permanent Hair Colorants with Enhanced Wash Fastness

As a secondary intermediate in oxidation dye systems, the large colored molecules formed within the hair shaft provide superior wash fastness compared to semi-permanent direct dyes . This makes it suitable for demi-permanent and permanent colorant applications where longevity and resistance to multiple washes are primary performance requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Diaminophenoxyethanol Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.